Xanthine Oxidase Inhibition Potency vs. Allopurinol and Analogs
In a direct comparative enzyme assay, 4‑mercapto‑1H‑pyrazolo‑3,4‑d‑pyrimidine inhibited xanthine oxidase with an IC50 of 1.326 ± 0.013 µM. Under identical conditions, allopurinol yielded an IC50 of 0.776 ± 0.012 µM, the 4‑amino‑6‑mercapto analog gave 0.600 ± 0.009 µM, and the 4‑amino‑6‑hydroxy analog gave 1.564 ± 0.065 µM [1]. Thus, the compound is approximately 1.7-fold less potent than allopurinol but 1.2-fold more potent than the 4‑amino‑6‑hydroxy congener [1].
| Evidence Dimension | Xanthine oxidase inhibition (IC50) |
|---|---|
| Target Compound Data | 1.326 ± 0.013 µM |
| Comparator Or Baseline | Allopurinol: 0.776 ± 0.012 µM; 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine: 0.600 ± 0.009 µM; 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine: 1.564 ± 0.065 µM |
| Quantified Difference | 1.71-fold less potent than allopurinol; 2.21-fold less potent than 4-amino-6-mercapto analog; 1.18-fold more potent than 4-amino-6-hydroxy analog |
| Conditions | In vitro XO-catalyzed conversion of xanthine to uric acid; all compounds tested under identical assay conditions (Biochemistry (Moscow) 71, S49–S54, 2006) |
Why This Matters
This rank-order potency profile allows researchers to select a control inhibitor (allopurinol) or a more potent analog (4-amino-6-mercapto) versus a matched-scaffold comparator (4-amino-6-hydroxy) within the same experimental system, ensuring proper benchmarking.
- [1] Tamta, H., Kalra, S. & Mukhopadhyay, A.K. Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. Biochemistry (Moscow) 71, S49–S54 (2006). https://doi.org/10.1134/S0006297906130086 View Source
